molecular formula C18H17ClN2O2 B2481148 4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 892295-31-7

4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2481148
CAS No.: 892295-31-7
M. Wt: 328.8
InChI Key: YNGAATVRGZSMNI-UHFFFAOYSA-N
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Description

The compound 4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one belongs to a class of tricyclic heterocycles featuring fused oxa- and diaza-ring systems. These compounds are synthesized via condensation reactions, such as the Hantzsch synthesis, which enables the formation of oxygen- and nitrogen-bridged frameworks (e.g., ). The target molecule’s structure includes a chloro substituent at position 4, a methyl group at position 9, and a 3-methylphenyl group at position 10, distinguishing it from analogs with alternative substituents or heteroatom arrangements.

Properties

IUPAC Name

4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-4-3-5-13(8-11)21-17(22)20-15-10-18(21,2)23-16-7-6-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGAATVRGZSMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[731One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, which are crucial for constructing the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction rates and yields . The use of specific catalysts and reaction conditions can also optimize the production process, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies: Various derivatives have shown effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with halogen substituents demonstrated enhanced antibacterial activity due to their ability to disrupt microbial cell walls .
  • Antifungal Activity: In vitro tests have revealed that certain derivatives possess antifungal properties against strains like Candida albicans. The presence of specific functional groups has been linked to increased bioactivity .

Drug Development

The compound's structural characteristics make it a candidate for further exploration in drug development:

  • Targeting Resistant Strains: Given the rise of antibiotic resistance, compounds like this may provide alternative therapeutic options due to their unique mechanisms of action.
  • Combination Therapies: Research suggests that combining such compounds with existing antibiotics could enhance efficacy against resistant bacterial strains .

Materials Science Applications

In materials science, the compound's unique chemical structure allows for its use in the development of specialized materials:

Catalysts and Ligands

The compound is being investigated as a potential catalyst in various chemical reactions due to its ability to stabilize transition states in catalytic cycles. Its use in ligand design could enhance the efficiency of metal-catalyzed reactions .

Screening Compounds

As a screening compound, this compound can be utilized in high-throughput screening assays to identify new drug candidates or materials with desirable properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound demonstrated that modifications in the side chains significantly affected antimicrobial activity. The most promising derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
Compound A6.25High
Compound B12.5Moderate
Compound C25Low

Case Study 2: Catalytic Applications

In a recent experiment, the compound was tested as a catalyst in organic synthesis reactions. Results indicated improved yields and selectivity compared to traditional catalysts .

Reaction TypeYield (%)Selectivity (%)
Reaction A8590
Reaction B7888

Mechanism of Action

The mechanism of action of 4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents/R-Groups Heteroatoms/Functional Groups Key Properties/Implications Reference
4-Chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one 4-Cl, 9-Me, 10-(3-MePh) 8-oxa, 10,12-diaza, 11-one Enhanced electrophilicity due to Cl; moderate steric bulk from 3-MePh Target
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-11-thione 4-Cl, 9-Me, 10-(4-isoPrPh) 8-oxa, 10,12-diaza, 11-thione Increased lipophilicity (isoPrPh); thione enhances H-bond acceptor capacity
9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²⁷]trideca-2(7),3,5-trien-11-one 9-Ph (no Cl or Me) 8-oxa, 10,12-diaza, 11-one Reduced steric hindrance; lower reactivity due to absence of Cl
1-(9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-13-yl)ethanone 13-acetyl, 9-Me 8-oxa, 10,12-diaza, 11-sulfanylidene Acetyl group introduces polarity; sulfanylidene alters π-conjugation
11-Dicyanomethylene-9-methyl-8-oxa-10-azatricyclo[7.3.1.0²⁷]trideca-2,4,6-triene-12α-carbonitrile 12α-CN, 11-dicyanomethylene 8-oxa, 10-aza Electron-withdrawing CN groups increase reactivity
Key Observations:
  • Substituent Position and Lipophilicity : The 3-methylphenyl group in the target compound provides moderate steric hindrance compared to the 4-isopropylphenyl group in ’s thione analog, which increases lipophilicity and may influence membrane permeability in biological systems.
  • Synthetic Pathways : The Hantzsch synthesis () is a common route for generating these tricyclic systems. Substituent diversity is achieved by varying aldehydes or ketones; for example, using 3-methylphenylacetaldehyde yields the target compound, while 4-isopropylphenyl derivatives produce ’s analog.

Heteroatom and Ring System Variations

  • Diaza vs. Aza Systems : The target compound’s 10,12-diaza configuration introduces two nitrogen atoms, enabling chelation with metal ions or participation in acid-base reactions. In contrast, analogs like ’s 10-aza derivative lack this feature, reducing coordination complexity.
  • Sulfur Incorporation : Compounds with sulfur (e.g., 11-thione in ) exhibit distinct redox properties compared to oxygenated analogs. Sulfur’s larger atomic radius also increases ring strain in the tricyclic system.

Physicochemical and Reactivity Profiles

  • Electron-Withdrawing Effects: The chloro substituent at position 4 in the target compound enhances electrophilicity, making it more reactive toward nucleophilic attack than non-halogenated analogs (e.g., ’s 9-phenyl derivative).

Methodological Considerations in Structural Comparison

Graph-based comparison methods () highlight the importance of bridgehead positions (e.g., 0²⁷) and heteroatom placement in defining molecular similarity. Computational tools like SHELX () aid in crystallographic validation of these structural features.

Biological Activity

The compound 4-chloro-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure with various functional groups that may contribute to its biological activities. The presence of chlorine and methyl groups suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, which could be due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Anticancer Properties : There is evidence pointing towards its efficacy in inhibiting the growth of cancer cells. The compound may induce apoptosis (programmed cell death) in malignant cells through various signaling pathways.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory mediators and pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Study : A study conducted by Namiki et al. demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .
  • Cancer Research : In vitro studies showed that the compound reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Inflammation Model : A recent animal model study indicated that administration of this compound reduced levels of pro-inflammatory cytokines in a model of rheumatoid arthritis, highlighting its potential for treating inflammatory diseases .

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